amine](/img/structure/B8656085.png)
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a methylamine group attached to the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylamine group. One common method involves the selective hydrogenation of 5,6-dichloro-3-pyridinecarbonitrile using a Raney nickel catalyst. The reaction is carried out in ethanol-water mixture with ammonia at elevated temperatures and pressures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
化学反应分析
Types of Reactions
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or Raney nickel catalysts.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives or dechlorinated products.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to alter their activity .
相似化合物的比较
Similar Compounds
(6-Chloro-3-pyridyl)methylamine: A similar compound with one chlorine atom, used in the synthesis of neo-nicotinoid insecticides.
(5,6-Dicarboxylate-pyridin-3-yl)methylamine: Another derivative with carboxylate groups, used in agricultural chemicals.
Uniqueness
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.
属性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
1-(5,6-dichloropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-3-5-2-6(8)7(9)11-4-5/h2,4,10H,3H2,1H3 |
InChI 键 |
GSCKFVJPXUJFTQ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=C(N=C1)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
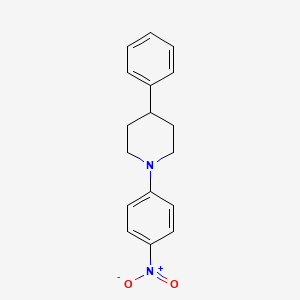
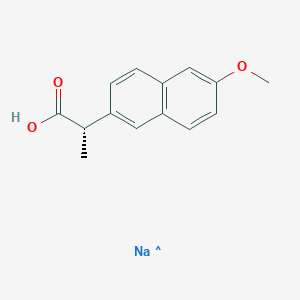
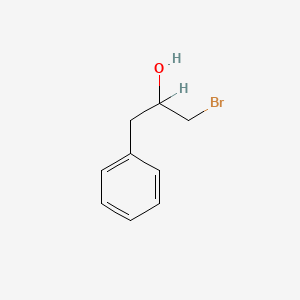
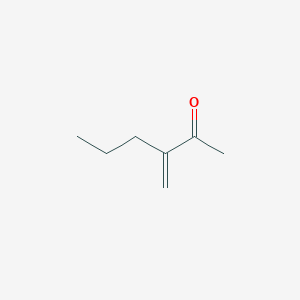
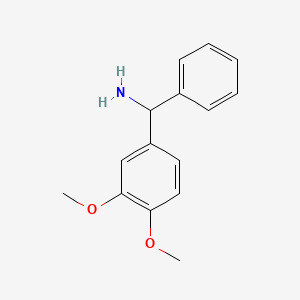
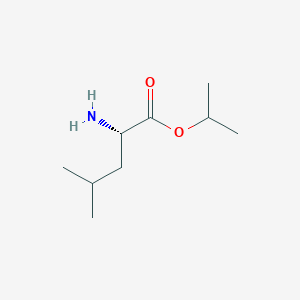
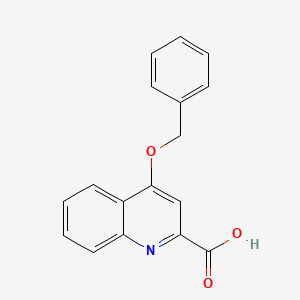
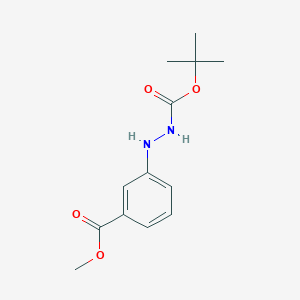
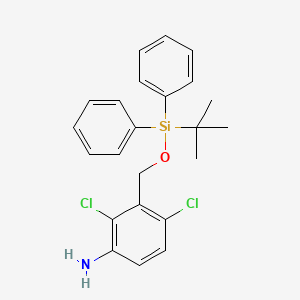
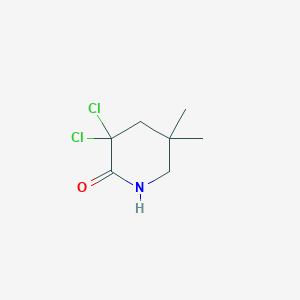
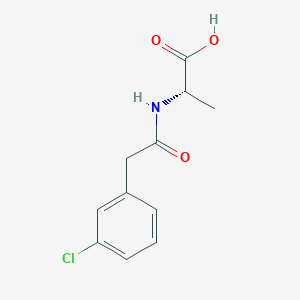


![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)
